molecular formula C19H23N5O2 B6498811 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide CAS No. 952970-55-7

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide

Katalognummer: B6498811
CAS-Nummer: 952970-55-7
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: SAZTVFIPOKWKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is a pyrazolo-pyrimidine derivative characterized by a tert-butyl group at the N1 position of the pyrazolo[3,4-d]pyrimidine core and a 4-methylphenyl substituent on the propanamide side chain.

Eigenschaften

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-5-7-14(8-6-13)22-16(25)9-10-23-12-20-17-15(18(23)26)11-21-24(17)19(2,3)4/h5-8,11-12H,9-10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZTVFIPOKWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

This compound can be characterized by its molecular formula C15H21N5O2C_{15}H_{21}N_{5}O_{2} and a molecular weight of 303.36 g/mol. The structure includes a tert-butyl group and a pyrazolo[3,4-d]pyrimidine core, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H21N5O2
Molecular Weight303.36 g/mol
CAS Number953167-81-2

Synthesis

The synthesis of this compound typically involves multiple steps starting from basic precursors. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases.
  • Formation of the Amide Linkage : Coupling with an appropriate amine derivative to form the final product.

The biological activity of 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-methylphenyl)propanamide is primarily attributed to its ability to inhibit specific enzymes and kinases involved in cellular signaling pathways. This inhibition can lead to:

  • Suppression of Cell Proliferation : The compound has shown potential in reducing the growth of various cancer cell lines.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies have indicated that it can effectively inhibit the proliferation of cancer cells at low micromolar concentrations (IC50 values ranging from 10 to 20 µM).

Case Studies

Several studies have documented the effects of this compound on various cancer cell lines:

  • Study on Breast Cancer Cells : A study reported that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours.
  • Lung Cancer Cell Line : Another study indicated that it inhibited A549 lung cancer cells significantly, with an IC50 value of approximately 15 µM.

Vergleich Mit ähnlichen Verbindungen

N-(3-(Trifluoromethyl)phenyl) Derivative

A closely related compound, 3-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[3-(trifluoromethyl)phenyl]propanamide (CAS: 946234-32-8), replaces the 4-methylphenyl group with a 3-(trifluoromethyl)phenyl moiety. Key differences include:

  • Molecular Formula : C₂₀H₂₂F₃N₅O₂ vs. C₁₉H₂₃N₅O₂ (target compound, inferred from ).
  • Substituent Effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may influence binding affinity to hydrophobic pockets in biological targets compared to the electron-donating methyl group .

N-(4-Ethoxyphenyl) Derivative

Another analog, 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)acetamide (CAS: 863447-87-4), features an ethoxy group instead of methyl on the phenyl ring. Notable properties:

  • Molecular Weight : 369.42 g/mol vs. ~375–389 g/mol for thiazole-containing analogs ().
  • Solubility : The ethoxy group may improve solubility in polar solvents compared to methyl or trifluoromethyl substituents .

Thiazole-Oxadiazole Hybrids

Compounds 7c–7f () share a propanamide backbone but incorporate sulfanyl-linked 1,3,4-oxadiazole and 2-amino-1,3-thiazole moieties. Key distinctions:

  • Bioactivity Potential: Thiazole-oxadiazole hybrids are associated with antimicrobial and enzyme inhibitory activities, diverging from the pyrazolo-pyrimidine scaffold’s typical applications .

Molecular and Pharmacophoric Features

Tert-Butyl Group

The tert-butyl substituent at N1 is a conserved feature in the target compound and its analogs (). This bulky group likely:

  • Enhances metabolic stability by sterically shielding the pyrazolo-pyrimidine core.
  • Influences binding to hydrophobic domains in target proteins.

Aromatic Substituents

  • 4-Methylphenyl : Moderately lipophilic, balancing solubility and membrane permeability.
  • 4-Ethoxyphenyl : Increases polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name / ID Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methylphenyl C₁₉H₂₃N₅O₂* ~361.4 tert-butyl, moderate lipophilicity
3-(Trifluoromethyl)phenyl analog 3-(CF₃)phenyl C₂₀H₂₂F₃N₅O₂ 409.4 Enhanced metabolic stability
4-Ethoxyphenyl analog 4-Ethoxyphenyl C₁₉H₂₃N₅O₃ 369.4 Improved solubility
7c–7f (thiazole-oxadiazoles) Varied methyl groups C₁₆–₁₇H₁₇–₁₉N₅O₂S₂ 375–389 High crystallinity, antimicrobial

*Inferred from .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.